3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate
Overview
Description
3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoazepine core, which is a seven-membered ring fused with a benzene ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of carboxylic acid groups to form the dicarboxylate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for research in pharmacology and toxicology, where it can be tested for potential therapeutic effects.
Medicine: Due to its structural similarity to known bioactive molecules, it may be investigated for its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and help in the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzoazepine Derivatives: Compounds like benazepril and tolvaptan share the benzoazepine core and have known therapeutic uses in cardiovascular and renal diseases.
Indole Derivatives: These compounds, such as indole-3-acetic acid, have diverse biological activities and are structurally similar due to the presence of an aromatic ring fused with a heterocyclic system.
Uniqueness
3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate is unique due to its specific functional groups and the combination of tert-butyl and methyl substituents. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other benzoazepine and indole derivatives.
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl 1,2,4,5-tetrahydro-3-benzazepine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12-7-5-6-8-13(12)11-14(18)15(19)21-4/h5-8,14H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZOCEGKUVZJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454435 | |
Record name | 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188990-13-8 | |
Record name | 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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